Acetylcholine Release Potentiation: GPE vs. Intact IGF-1
GPE demonstrates a significantly higher potency in facilitating acetylcholine release compared to its parent protein, intact IGF-1. In vitro studies on rat cortical slices show GPE is active at concentrations ranging from 10⁻¹⁰ to 10⁻⁶ M, while IGF-1 only shows an effect at a much higher concentration of 4 × 10⁻⁸ M [1]. This represents a several hundredfold increase in potency for the cleaved tripeptide [1].
| Evidence Dimension | Potency for facilitating in vitro acetylcholine release |
|---|---|
| Target Compound Data | 10⁻¹⁰ to 10⁻⁶ M (effective concentration range) |
| Comparator Or Baseline | Intact IGF-1 at 4 × 10⁻⁸ M (effective concentration) |
| Quantified Difference | Several hundredfold higher potency |
| Conditions | Rat cortical slices; potassium-evoked acetylcholine release assay |
Why This Matters
This demonstrates that GPE is the active neuropeptide fragment of IGF-1 for cholinergic modulation, making it essential for targeted mechanistic studies where the full growth factor would be non-specific.
- [1] Nilsson-Håkansson L, Civalero I, Zhang X, Carlsson-Skwirut C, Sara VR, Nordberg A. Effects of IGF-1, truncated IGF-1 and the tripeptide Gly-Pro-Glu on acetylcholine release from parietal cortex of rat brain. Neuroreport. 1993 Sep;4(9):1111-4. PMID: 8219036. View Source
